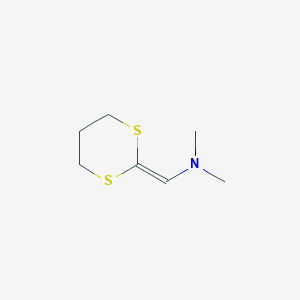germane CAS No. 52750-78-4](/img/structure/B14645752.png)
[1,2-Bis(butylsulfanyl)ethyl](triethyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(butylsulfanyl)ethylgermane: is an organogermanium compound characterized by the presence of germanium, sulfur, and carbon atoms. This compound is notable for its unique structure, which includes two butylsulfanyl groups attached to an ethyl chain, which is further bonded to a triethylgermane moiety. The presence of germanium in the compound makes it of particular interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(butylsulfanyl)ethylgermane typically involves the reaction of germanium tetrachloride with butyl mercaptan and ethylene glycol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 1,2-Bis(butylsulfanyl)ethylgermane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and the control of reaction parameters is common to optimize the efficiency of the production process.
化学反応の分析
Types of Reactions: 1,2-Bis(butylsulfanyl)ethylgermane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The germanium center can be reduced under specific conditions to form lower oxidation state germanium compounds.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state germanium compounds.
Substitution: Compounds with different functional groups replacing the butylsulfanyl groups.
科学的研究の応用
Chemistry: In chemistry, 1,2-Bis(butylsulfanyl)ethylgermane is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.
Medicine: In medicine, 1,2-Bis(butylsulfanyl)ethylgermane is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, the compound is used in the production of specialized materials, including semiconductors and optoelectronic devices. Its unique properties make it suitable for applications requiring high stability and specific electronic characteristics.
作用機序
The mechanism of action of 1,2-Bis(butylsulfanyl)ethylgermane involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions, affecting various biochemical pathways. The germanium center can also participate in redox reactions, influencing cellular redox states and signaling pathways. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
類似化合物との比較
- 1,2-Bis(methylsulfanyl)ethylgermane
- 1,2-Bis(ethylsulfanyl)ethylgermane
- 1,2-Bis(propylsulfanyl)ethylgermane
Comparison: Compared to its analogs, 1,2-Bis(butylsulfanyl)ethylgermane exhibits unique properties due to the longer butyl chains. These longer chains can influence the compound’s solubility, reactivity, and interaction with other molecules. The presence of germanium also imparts distinct electronic properties, making it more suitable for specific applications in materials science and electronics.
特性
CAS番号 |
52750-78-4 |
|---|---|
分子式 |
C16H36GeS2 |
分子量 |
365.2 g/mol |
IUPAC名 |
1,2-bis(butylsulfanyl)ethyl-triethylgermane |
InChI |
InChI=1S/C16H36GeS2/c1-6-11-13-18-15-16(19-14-12-7-2)17(8-3,9-4)10-5/h16H,6-15H2,1-5H3 |
InChIキー |
NGDSWHMKOSAUAL-UHFFFAOYSA-N |
正規SMILES |
CCCCSCC(SCCCC)[Ge](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)

![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)

![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)

